Desmethylterbinafine

Description

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

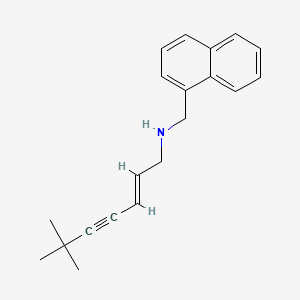

(E)-6,6-dimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZLXQHMWUCIC-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99450-97-2, 99473-11-7 | |

| Record name | Desmethylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099450972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Desmethylterbinafine for Research Applications

Abstract

Desmethylterbinafine, the primary N-demethylated metabolite of the antifungal drug terbinafine, is a critical compound for a wide range of research applications, including drug metabolism studies, pharmacokinetic/pharmacodynamic (PK/PD) modeling, and toxicological assessments[1][2]. Its synthesis and proper characterization are paramount for obtaining reliable and reproducible experimental data. This guide provides a comprehensive, technically-grounded overview of a robust methodology for the synthesis of this compound from its parent compound, terbinafine, followed by a multi-faceted analytical workflow to confirm its identity, purity, and structural integrity. The protocols and rationale described herein are designed to equip researchers with the necessary knowledge to produce and validate high-quality this compound for their scientific investigations.

Introduction: The Scientific Imperative for Pure this compound

Terbinafine is a synthetic allylamine antifungal agent that functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway[3][4]. In vivo, terbinafine is extensively metabolized in the liver, primarily through N-demethylation mediated by cytochrome P450 (CYP) enzymes, to form N-desmethylterbinafine[1][5]. Understanding the biological activity, clearance rate, and potential off-target effects of this major metabolite is crucial for a complete toxicological and pharmacological profile of terbinafine[6][7].

The availability of a well-characterized, high-purity standard of this compound is a prerequisite for:

-

Metabolic Studies: Investigating the kinetics of terbinafine metabolism and identifying the specific CYP isozymes involved[6].

-

Pharmacokinetic Analysis: Quantifying the metabolite in biological matrices such as plasma to build accurate PK models[8][9].

-

Toxicology Research: Assessing the potential contribution of the metabolite to idiosyncratic drug-induced liver injury associated with terbinafine[1].

-

Structure-Activity Relationship (SAR) Studies: Using this compound as a scaffold for the synthesis of novel antifungal analogs[5][10].

This guide addresses the practical need for producing this critical research tool by detailing a validated synthesis and characterization pathway.

Synthesis of this compound Hydrochloride

The most direct and efficient laboratory-scale synthesis of this compound involves the chemical N-demethylation of the commercially available parent drug, terbinafine[5]. This approach leverages a stable and accessible starting material to selectively remove the N-methyl group.

Principle of Synthesis: Selective N-Demethylation

The core of the synthesis is the cleavage of the N-methyl bond of terbinafine's tertiary amine. While several reagents can accomplish this, a common and effective method involves acylation followed by hydrolysis or the use of specific demethylating agents like boron tribromide. The following protocol outlines a general procedure based on established chemical principles for N-demethylation. A key advantage of this method is its high potential yield, reported to be in the range of 70-75% after purification[5].

Experimental Protocol: Demethylation of Terbinafine

This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents:

-

Terbinafine Hydrochloride

-

Boron Tribromide (BBr₃) solution in Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl) in diethyl ether or isopropanol

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Step-by-Step Procedure:

-

Preparation: Dissolve terbinafine hydrochloride in a minimal amount of DCM and neutralize with a saturated NaHCO₃ solution to obtain the free base. Extract the free base with DCM, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield terbinafine free base as an oil.

-

Inert Atmosphere: Place the terbinafine free base in a dry, round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (nitrogen or argon).

-

Dissolution: Dissolve the free base in anhydrous DCM.

-

Demethylation Reaction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of boron tribromide (1.1 to 1.5 equivalents) in DCM dropwise via a syringe. The reaction is highly exothermic and moisture-sensitive; slow addition is critical.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding methanol at 0 °C. This will decompose the excess BBr₃.

-

Workup: Add water and basify the mixture with a saturated solution of NaHCO₃ to a pH of ~8-9.

-

Extraction: Extract the aqueous layer multiple times with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Isolation of Free Base: Filter the solution and concentrate the solvent under reduced pressure to obtain the crude N-desmethylterbinafine free base.

-

Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether or isopropanol dropwise until precipitation is complete.

-

Purification: Collect the resulting precipitate (this compound Hydrochloride) by filtration. Wash the solid with cold diethyl ether and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Synthesis Workflow Diagram

Sources

- 1. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C20H23N | CID 6443233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sphinxsai.com [sphinxsai.com]

- 4. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical and Physical Properties of N-Desmethylterbinafine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethylterbinafine is the principal active metabolite of the widely prescribed antifungal agent terbinafine. As the primary product of terbinafine's biotransformation, a thorough understanding of its chemical and physical properties is paramount for researchers in drug metabolism, pharmacokinetics, and toxicology, as well as for scientists engaged in the development of new antifungal therapies. This guide provides a comprehensive overview of the core physicochemical characteristics of N-desmethylterbinafine, detailed experimental protocols for their determination, and an exploration of its metabolic significance.

Chemical Identity and Structure

N-Desmethylterbinafine, systematically named (E)-N-(6,6-dimethyl-2-hepten-4-yn-1-yl)-1-naphthalenemethanamine, is a secondary amine formed by the N-demethylation of the tertiary amine terbinafine. This metabolic conversion is a critical step in the clearance and overall pharmacological profile of the parent drug.

Molecular Structure:

Chemical Structure of N-Desmethylterbinafine.

Core Physicochemical Properties

A summary of the key physicochemical properties of N-desmethylterbinafine is presented below. It is important to note that while some properties are well-documented, specific experimental values for others, such as melting and boiling points, are not consistently reported in the literature, likely due to the compound's nature as a metabolite that is often handled in solution.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₃N | [1] |

| Molecular Weight | 277.40 g/mol | [1] |

| CAS Number | 99473-11-7 | [1] |

| Appearance | Off-White to Pale Beige Solid or Brown Liquid | , [2] |

| Solubility | Soluble in Methanol | |

| Melting Point | Not Available | [2] |

| Boiling Point | Not Available | - |

| pKa | Not Available | - |

N-Desmethylterbinafine Hydrochloride is a common salt form of the metabolite.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₄ClN | [3] |

| Molecular Weight | 313.9 g/mol | [3] |

| CAS Number | 152830-98-3 | [3] |

Metabolic Fate and Significance

N-Desmethylterbinafine is a product of the N-demethylation of terbinafine, a reaction primarily catalyzed by various cytochrome P450 (CYP) enzymes in the liver, with CYP2C9, CYP1A2, CYP3A4, and CYP2C19 playing significant roles.[4][5] This metabolic pathway is a crucial determinant of terbinafine's pharmacokinetic profile and potential for drug-drug interactions.

Metabolic pathway of Terbinafine to N-Desmethylterbinafine.

The formation of N-desmethylterbinafine is a key step that can influence the overall therapeutic and toxicological effects of terbinafine. Understanding the kinetics of its formation and subsequent elimination is vital for predicting drug efficacy and safety in diverse patient populations.

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures for determining the key physicochemical properties of N-desmethylterbinafine. These protocols are designed to be self-validating and are grounded in established pharmacopeial and laboratory standards.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental physical property that provides an indication of a compound's purity. A sharp melting range is characteristic of a pure crystalline solid.

Step-by-Step Protocol:

-

Sample Preparation: Ensure the N-desmethylterbinafine sample is thoroughly dried to remove any residual solvent.

-

Capillary Loading: Introduce a small amount of the finely powdered sample into a capillary tube, ensuring a packed column height of 2-4 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample at a rapid rate (e.g., 10-20 °C/min) to obtain an approximate melting range.

-

Accurate Determination: For a precise measurement, start heating at a slower rate (1-2 °C/min) approximately 10-15 °C below the approximate melting point.

-

Observation and Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the interval between these two temperatures.

pKa Determination (Potentiometric Titration)

Rationale: The acid dissociation constant (pKa) is a critical parameter that influences a drug's solubility, absorption, distribution, and excretion. For an amine-containing compound like N-desmethylterbinafine, the pKa of its conjugate acid determines its degree of ionization at different physiological pH values.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a standard solution of N-desmethylterbinafine of known concentration in a suitable solvent system (e.g., a mixture of water and an organic co-solvent to ensure solubility).

-

Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the sample solution in a thermostated vessel and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while continuously monitoring the pH.

-

Data Acquisition: Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH as a function of the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.

Workflow for pKa determination by potentiometric titration.

Spectroscopic and Chromatographic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the naphthalene ring, the olefinic protons of the heptene chain, the allylic and propargylic protons, and the protons of the tert-butyl group. The absence of the N-methyl singlet, present in the spectrum of terbinafine, would be a key diagnostic feature.

-

¹³C NMR: The carbon-13 NMR spectrum would display distinct signals for each of the 20 carbon atoms in the molecule, providing further confirmation of the carbon skeleton.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of N-desmethylterbinafine would be expected to exhibit characteristic absorption bands for:

-

N-H stretching: A medium intensity band in the region of 3300-3500 cm⁻¹, characteristic of a secondary amine.

-

C-H stretching: Bands corresponding to aromatic, vinylic, and aliphatic C-H bonds.

-

C≡C stretching: A weak to medium band around 2100-2260 cm⁻¹ for the alkyne.

-

C=C stretching: A band in the region of 1600-1680 cm⁻¹ for the alkene.

-

Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of N-desmethylterbinafine is dominated by the strong absorbance of the naphthalene chromophore. The parent compound, terbinafine, exhibits absorption maxima at approximately 220 nm and 283 nm, and similar absorption characteristics would be expected for N-desmethylterbinafine.[6][7]

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary analytical technique for the quantification of N-desmethylterbinafine in biological matrices and for purity assessment. Reversed-phase HPLC methods are typically employed.

Illustrative HPLC Method:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer).

-

Detection: UV detection at a wavelength corresponding to an absorption maximum of the naphthalene chromophore (e.g., 224 nm or 283 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

This method allows for the separation of N-desmethylterbinafine from the parent drug, terbinafine, and other metabolites.

Synthesis of N-Desmethylterbinafine

For research purposes, a pure standard of N-desmethylterbinafine is often required. While it is commercially available, laboratory-scale synthesis can be achieved through the N-demethylation of terbinafine.

Conceptual Synthetic Approach (N-Demethylation): A common method for the N-demethylation of tertiary amines is the von Braun reaction or modifications thereof, which involves reaction with cyanogen bromide followed by hydrolysis. Alternatively, other demethylating agents can be employed. The specific reaction conditions would need to be optimized to achieve a good yield and purity of N-desmethylterbinafine.

Conceptual synthesis of N-Desmethylterbinafine from Terbinafine.

Conclusion

N-Desmethylterbinafine is a metabolite of profound importance in the overall pharmacology of terbinafine. A comprehensive understanding of its chemical and physical properties, as detailed in this guide, is essential for advancing research in drug metabolism, pharmacokinetics, and the development of novel antifungal agents. The provided experimental protocols offer a robust framework for the accurate and reliable characterization of this key metabolite. As research in this area continues, a deeper understanding of the structure-activity relationships of terbinafine and its metabolites will undoubtedly emerge, paving the way for the design of even more effective and safer antifungal therapies.

References

-

Allmpus. TERBINAFINE N-DESMETHYL IMPURITY. [Link]

-

Analytica Chemie. N-Desmethyl Terbinafine. [Link]

-

National Center for Biotechnology Information. Terbinafine. PubChem Compound Summary for CID 1549008. [Link]

-

National Center for Biotechnology Information. Desmethylterbinafine. PubChem Compound Summary for CID 6443233. [Link]

-

National Center for Biotechnology Information. N-Desmethyl Terbinafine Hydrochloride. PubChem Compound Summary for CID 129318664. [Link]

-

Barnette, N. K., et al. "Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches." Biochemical pharmacology 158 (2018): 287-296. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Terbinafine. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. N-Desmethyl Terbinafine - Analytica Chemie [analyticachemie.in]

- 3. N-Desmethyl Terbinafine Hydrochloride | C20H24ClN | CID 129318664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. UV-Vis Spectrum of Terbinafine | SIELC Technologies [sielc.com]

A Technical Guide on the Role of Desmethylterbinafine in the Pharmacological Profile of Terbinafine

Abstract

Terbinafine is a first-line allylamine antifungal agent renowned for its fungicidal activity against a wide spectrum of dermatophytes. Its mechanism of action is well-established as the specific, non-competitive inhibition of the fungal enzyme squalene epoxidase, a critical step in ergosterol biosynthesis. Upon oral administration, terbinafine undergoes extensive hepatic metabolism, leading to the formation of several metabolites, with desmethylterbinafine being a prominent derivative resulting from N-demethylation. This technical guide provides an in-depth analysis of terbinafine's core antifungal mechanism, its metabolic fate, and critically evaluates the specific role of this compound. Synthesizing data from pharmacokinetic, metabolic, and in vitro susceptibility studies, we conclude that while this compound is a major metabolite, its contribution to the direct antifungal efficacy of the parent drug is minimal. Its primary significance lies in the pharmacokinetic and toxicological profile of terbinafine, serving as a key intermediate in the drug's clearance and its bioactivation to a reactive aldehyde implicated in rare cases of hepatotoxicity.

The Primary Antifungal Mechanism of Terbinafine: Squalene Epoxidase Inhibition

Terbinafine exerts its potent antifungal effect by disrupting the integrity of the fungal cell membrane through the targeted inhibition of ergosterol biosynthesis.[1][2][3] Unlike azole antifungals, which act downstream on lanosterol 14α-demethylase, terbinafine targets an earlier, crucial enzyme: squalene epoxidase.[2][4]

The mechanism is twofold, leading to both fungistatic and fungicidal outcomes:

-

Ergosterol Depletion (Fungistatic Effect): Squalene epoxidase catalyzes the conversion of squalene to 2,3-oxidosqualene, a precursor to lanosterol and, ultimately, ergosterol.[5][6] Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[3] By inhibiting squalene epoxidase, terbinafine halts the production of ergosterol, leading to a weakened and dysfunctional cell membrane, thereby arresting fungal growth.[3][4][7]

-

Squalene Accumulation (Fungicidal Effect): The inhibition of squalene epoxidase also leads to the intracellular accumulation of its substrate, squalene.[4][7] At high concentrations, this hydrocarbon is toxic to the fungal cell, believed to interfere with membrane function and cell wall synthesis, ultimately causing cell death.[3][7] This fungicidal action is a key attribute of terbinafine, particularly against dermatophytes.[8][9][10]

Terbinafine exhibits high selectivity for the fungal enzyme. It is a potent, non-competitive inhibitor of fungal squalene epoxidase (Ki ≈ 30 nM for Candida albicans) but only weakly inhibits the mammalian equivalent (Ki ≈ 77 µM for rat liver), ensuring that cholesterol synthesis in the host is not significantly affected.[7]

Hepatic Metabolism of Terbinafine: Formation of this compound

Following oral administration, terbinafine is well-absorbed (>70%) but undergoes first-pass metabolism, resulting in a bioavailability of approximately 40%.[4][8] It is extensively biotransformed in the liver into multiple metabolites.[11] Four major metabolic pathways have been identified:

-

N-demethylation

-

Alkyl side chain oxidation

-

Deamination

-

Dihydrodiol formation on the naphthalene ring[11]

This compound (SDZ 86-621) is a primary metabolite formed via the N-demethylation pathway.[12][13] This reaction is catalyzed by a consortium of Cytochrome P450 (CYP) isoenzymes. Studies using human liver microsomes and recombinant CYPs have identified CYP2C9, CYP2C8, and CYP1A2 as the principal mediators of N-demethylation.[11] More recent, detailed analyses have further highlighted the critical roles of CYP2C19 and CYP3A4 in this and other metabolic pathways of terbinafine.[14][15][16] The involvement of multiple CYP enzymes suggests a low probability of drug-drug interactions, with the notable exception of terbinafine being a potent inhibitor of CYP2D6.[11][17][18]

Pharmacokinetic studies in humans show that this compound appears in the plasma concurrently with the parent drug and exhibits a similar plasma profile and terminal half-life (approx. 25 hours).[19][20]

Evaluating the Antifungal Contribution of this compound

A critical question for drug development professionals is whether major metabolites contribute to the therapeutic effect of a parent drug. In the case of terbinafine, the evidence strongly indicates that this compound does not play a significant direct role in its antifungal mechanism.

Multiple pharmacokinetic studies have explicitly characterized the N-demethyl form as an inactive metabolite .[12] While this compound circulates in the plasma at concentrations comparable to the parent drug, its intrinsic antifungal activity is considered negligible.[12][19][21] The potent antifungal effect is almost exclusively attributed to the parent terbinafine molecule.

The primary relevance of this compound is twofold:

-

Pharmacokinetic Clearance: N-demethylation is a key step in the biotransformation and eventual excretion of terbinafine. The formation of this compound and its subsequent metabolism to more hydrophilic compounds facilitates the elimination of the drug from the body.[19][21]

-

Toxicology: this compound serves as an intermediate in a metabolic pathway that can lead to the formation of a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A).[13][14] This reactive metabolite has been implicated as the causative agent in rare cases of terbinafine-induced idiosyncratic hepatotoxicity.[15][22][23] Therefore, the pathway involving this compound is of high interest in safety pharmacology and toxicology, rather than in antifungal efficacy.[13][24]

The table below summarizes the potent in vitro activity of the parent drug, terbinafine, against various clinically relevant fungi. A corresponding body of literature demonstrating potent Minimum Inhibitory Concentrations (MICs) for this compound is notably absent, reinforcing its classification as inactive.

| Fungus | Terbinafine MIC Range (µg/mL) | Reference(s) |

| Dermatophytes | ||

| Trichophyton rubrum | 0.001 - 0.0625 | [25][26][27] |

| Trichophyton mentagrophytes | 0.001 - 0.01 | [25] |

| Microsporum canis | 0.0078 - 0.5 | [27] |

| Yeasts | ||

| Candida albicans | 0.1 to >100 (Fungistatic) | [25][28] |

| Candida parapsilosis | ≤ 0.125 (Fungicidal) | [25][28] |

| Cryptococcus neoformans | 0.06 - 0.25 | [28] |

| Molds | ||

| Aspergillus fumigatus | 0.05 - 19.03 | [25][29][30] |

| Aspergillus flavus | 0.10 - 0.8 | [29][31] |

| Aspergillus niger | 0.19 - 0.4 | [29][31] |

| Sporothrix schenckii | 0.1 - 0.4 | [25] |

Key Experimental Protocols

To experimentally verify the activity of a parent compound versus its metabolite, standardized in vitro assays are essential. The following protocols represent industry-standard methodologies.

Protocol 4.1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M38 and M27 guidelines and is designed to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Rationale: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple compound concentrations against a standardized fungal inoculum. It is the gold standard for susceptibility testing.

-

Preparation of Drug Dilutions:

-

Dissolve terbinafine and this compound in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

-

Perform serial twofold dilutions in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 64 to 0.03 µg/mL).

-

-

Inoculum Preparation:

-

Culture the fungal isolate on appropriate agar (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.

-

Prepare a fungal suspension in sterile saline and adjust its turbidity using a spectrophotometer to a standardized concentration (e.g., 0.5 McFarland standard).

-

Further dilute the suspension in RPMI medium to achieve the final target inoculum density (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/mL).

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free well for a positive growth control and an uninoculated well as a negative control.

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours, depending on the organism's growth rate).

-

-

Endpoint Determination:

-

Visually or spectrophotometrically assess fungal growth in each well.

-

The MIC is defined as the lowest drug concentration that causes a significant inhibition of growth (e.g., ≥80% reduction) compared to the positive growth control.[32]

-

Protocol 4.2: Squalene Epoxidase (SE) Enzyme Inhibition Assay

This protocol allows for the direct measurement of a compound's inhibitory effect on the target enzyme.

Rationale: An enzyme assay provides direct mechanistic evidence. By comparing the 50% inhibitory concentrations (IC50) of terbinafine and this compound, one can quantify their relative potencies against the molecular target.

-

Preparation of Fungal Microsomes:

-

Culture a suitable fungal strain (e.g., Trichophyton rubrum or a recombinant yeast strain overexpressing the enzyme).

-

Harvest cells and mechanically disrupt them (e.g., via glass bead milling) in a buffered solution.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in squalene epoxidase. Determine the total protein concentration of the microsomal preparation.

-

-

Assay Reaction:

-

In a reaction vessel, combine the microsomal preparation, a buffer solution, required cofactors (e.g., NADPH, FAD), and varying concentrations of the inhibitor (terbinafine or this compound).[33]

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Termination:

-

Initiate the enzymatic reaction by adding the substrate, radiolabeled [³H]-squalene.

-

Incubate at an optimal temperature (e.g., 30°C) for a set time.

-

Terminate the reaction by adding a strong base (e.g., KOH in methanol).

-

-

Quantification and Analysis:

-

Extract the lipids (including unreacted squalene and the product, 2,3-oxidosqualene) using an organic solvent (e.g., hexane).

-

Separate the substrate from the product using thin-layer chromatography (TLC).

-

Quantify the amount of radiolabeled product formed using liquid scintillation counting.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Plot the inhibition curve and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Conclusion and Future Directions

The formidable antifungal efficacy of terbinafine is unequivocally linked to its direct and specific inhibition of fungal squalene epoxidase. While the drug undergoes significant hepatic metabolism, with N-demethylation producing the major metabolite this compound, the available body of scientific evidence indicates that this metabolite is pharmacologically inactive from an antifungal perspective. Its plasma profile mirrors that of the parent drug, but it does not contribute to the therapeutic effect.

The principal role of this compound within the pharmacological profile of terbinafine is as a critical intermediate in the drug's metabolic clearance and, importantly, in a bioactivation pathway leading to a reactive aldehyde implicated in rare toxicological events. For researchers and drug development professionals, this distinction is crucial. Efforts should be focused on understanding the potent activity of the parent compound and the toxicological implications of its metabolic pathways, rather than pursuing this compound as a potential antifungal agent.

References

-

Vickers, A. E., Sinclair, J. R., Zollinger, M., Heitz, F., Glänzel, U., Johanson, L., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029–1038. [Link]

-

Davis, C. D., Schlezinger, J. J., & Haining, R. L. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1164–1176. [Link]

-

Humbert, H., Cabiac, M. D., Denouel, J., & Kirkesseli, S. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685–694. [Link]

-

Denouel, J., Humbert, H., & Caplain, H. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & Drug Disposition, 19(7), 417–423. [Link]

-

Wikipedia. (2024). Terbinafine. [Link]

-

Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126 Suppl 39, 2–7. [Link]

-

Dr.Oracle. (2025). Mechanism of Action of Terbinafine in Treating Nail Fungus. [Link]

-

Humbert, H., Denouel, J., & Sioufi, A. (1994). Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers. Biopharmaceutics & Drug Disposition, 15(1), 49–56. [Link]

-

Ghannoum, M. A., & Elewski, B. (2000). Terbinafine. In Clinical Mycology. Oxford Academic. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Terbinafine? [Link]

-

Kovarik, J. M., Mueller, E. A., Zehender, H., Denouël, J., Caplain, H., & Millerioux, L. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(12), 2726–2730. [Link]

-

Davis, C. D., Haining, R. L., & Schlezinger, J. J. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. bioRxiv. [Link]

-

Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Chemical Research in Toxicology, 14(12), 175-181. [Link]

-

Gupta, A. K., & Foley, K. A. (2023). Terbinafine. In StatPearls. StatPearls Publishing. [Link]

-

Davis, C. D., Schlezinger, J. J., & Haining, R. L. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology. [Link]

-

Davis, C. D., Schlezinger, J. J., & Haining, R. L. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. PubMed. [Link]

-

Humbert, H. (1996). Clinical pharmacokinetics of terbinafine (Lamisil). Semantic Scholar. [Link]

-

Davis, C. D., Schlezinger, J. J., & Haining, R. L. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Drug Metabolism and Disposition. [Link]

-

Favre, B., Hofbauer, B., & Ryder, N. S. (1996). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 40(2), 484–487. [Link]

-

Washington University School of Medicine. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. [Link]

-

Leśniak, W., & Nowak, M. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Molecular Modeling, 17(10), 2697–2706. [Link]

-

Taylor & Francis Online. Squalene epoxidase – Knowledge and References. [Link]

-

Leśniak, W., & Nowak, M. (2011). Detailed Mechanism of Squalene Epoxidase Inhibition by Terbinafine. ResearchGate. [Link]

-

Davis, C. D., Haining, R. L., & Schlezinger, J. J. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. ResearchGate. [Link]

-

ResearchGate. (n.d.). MIC and fungicidal activity of Terbinafine against clinical isolates of Aspergillus spp. [Link]

-

Schmitt, H. J., Bernard, E. M., Andrade, J., Edwards, F., Schmitt, B., & Armstrong, D. (1988). MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp. Antimicrobial Agents and Chemotherapy, 32(5), 780–781. [Link]

-

Petranyi, G., Meingassner, J. G., & Mieth, H. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial Agents and Chemotherapy, 31(9), 1365–1368. [Link]

-

Ghaith, F., et al. (2023). Evaluation of Gradient Concentration Strips for Detection of Terbinafine Resistance in Trichophyton spp. Journal of Clinical Microbiology. [Link]

-

Ryder, N. S., & Favre, B. (2000). In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B. Antimicrobial Agents and Chemotherapy. [Link]

-

Ghannoum, M. A., et al. (2000). An evaluation of the in vitro activity of terbinafine. Medical Mycology. [Link]

-

Singh, S., et al. (2023). Distribution of minimum inhibitory concentrations (MICs) for terbinafine. ResearchGate. [Link]

-

Ryder, N. S., & Wagner, S. (1998). In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts. Antimicrobial Agents and Chemotherapy. [Link]

-

Schmitt, H. J., et al. (1988). MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp. Antimicrobial Agents and Chemotherapy. [Link]

-

National Center for Biotechnology Information. (n.d.). Terbinafine. PubChem. [Link]

-

Gupta, A. K., & Shear, N. H. (1997). Update on antifungal therapy with terbinafine. Dermatologic Clinics. [Link]

-

Falahati, M., et al. (2018). In-Vitro Evaluation of Antifungal Activity of Terbinafine and Terbinafine Nano-Drug Against Clinical Isolates of Dermatophytes. Brieflands. [Link]

-

McClellan, K. J., & Markham, A. (2001). Terbinafine. ResearchGate. [Link]

-

Hope, W. W., et al. (2018). Terbinafine in Combination with Other Antifungal Agents for Treatment of Resistant or Refractory Mycoses. Antimicrobial Agents and Chemotherapy. [Link]

-

Balfour, J. A., & Faulds, D. (1992). Terbinafine: Novel formulations that potentiate antifungal activities. ResearchGate. [Link]

Sources

- 1. Terbinafine - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. What is the mechanism of Terbinafine? [synapse.patsnap.com]

- 4. droracle.ai [droracle.ai]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. scbt.com [scbt.com]

- 7. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Update on antifungal therapy with terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. profiles.wustl.edu [profiles.wustl.edu]

- 24. researchgate.net [researchgate.net]

- 25. Antifungal activity of the allylamine derivative terbinafine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Evaluation of Gradient Concentration Strips for Detection of Terbinafine Resistance in Trichophyton spp - PMC [pmc.ncbi.nlm.nih.gov]

- 27. brieflands.com [brieflands.com]

- 28. In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 29. In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 30. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 31. MIC and fungicidal activity of terbinafine against clinical isolates of Aspergillus spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. An evaluation of the in vitro activity of terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Desmethylterbinafine: The Primary N-Demethylated Metabolite of Terbinafine

This guide provides a comprehensive technical overview of desmethylterbinafine, a principal metabolite of the antifungal agent terbinafine. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, pharmacokinetic profiles, analytical methodologies, and toxicological significance of this compound, offering field-proven insights grounded in authoritative scientific literature.

Introduction: Terbinafine and the Imperative of Metabolite Profiling

Terbinafine is a highly effective allylamine antifungal agent widely prescribed for the treatment of dermatophyte infections of the skin and nails, such as onychomycosis[1][2]. Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway[2][3][4]. This inhibition leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, resulting in cell death[2].

While clinically effective, terbinafine undergoes extensive first-pass metabolism primarily in the liver, a process that dictates its pharmacokinetic profile and, critically, its safety[2][3]. The biotransformation of terbinafine results in numerous metabolites, none of which possess antifungal activity comparable to the parent compound[5]. Among these, N-desmethylterbinafine emerges as a crucial primary metabolite. Understanding the formation, fate, and biological impact of this compound is paramount for a complete comprehension of terbinafine's disposition in the body and the mechanisms underlying its rare but serious idiosyncratic hepatotoxicity[6][7][8].

The Metabolic Genesis of this compound

The biotransformation of terbinafine is a complex process mediated by the hepatic cytochrome P450 (CYP) enzyme superfamily[1][9]. At least seven distinct CYP enzymes are involved, which explains the relatively low potential for drug-drug interactions[1][9]. The metabolism proceeds via four major pathways: N-demethylation, alkyl side-chain oxidation, deamination, and dihydrodiol formation[9].

N-demethylation is a primary and significant pathway that directly yields this compound[1][9]. This reaction is catalyzed predominantly by CYP2C9, CYP2C8, and CYP1A2, with CYP2C9 showing high efficiency[9][10]. While other enzymes like CYP3A4 are major contributors to the overall metabolism of terbinafine, the N-demethylation step is a critical initiating event in the metabolic cascade[6][10].

The causality behind this extensive metabolism lies in the lipophilic nature of terbinafine, which facilitates its entry into hepatocytes where these enzyme systems are abundant. The chemical structure of terbinafine, featuring a tertiary amine, presents a prime substrate for N-dealkylation reactions.

Sources

- 1. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 3. scribd.com [scribd.com]

- 4. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Systemic absorption and safety of topical terbinafine hydrochloride 10% solution (MOB015B): a phase 1 maximal usage trial in patients with moderate-to-severe onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. noahrflynn.com [noahrflynn.com]

An In-Depth Technical Guide to the Cytochrome P450-Mediated N-Demethylation of Terbinafine

Introduction: Beyond the Antifungal Action of Terbinafine

Terbinafine, a synthetic allylamine, is a widely prescribed antifungal agent highly effective for the treatment of onychomycosis and other dermatophyte infections.[1][2] Its primary mechanism of action involves the specific inhibition of fungal squalene epoxidase, which disrupts the synthesis of ergosterol, a critical component of the fungal cell membrane.[1][2] This disruption leads to a fungicidal accumulation of intracellular squalene.[2] While its efficacy is well-established, the clinical journey of terbinafine within the human body is governed by extensive metabolic transformation. Understanding these metabolic pathways is paramount for predicting drug clearance, potential drug-drug interactions, and the formation of biologically active or potentially toxic metabolites.

This technical guide provides a focused exploration of a key metabolic process: the N-demethylation of terbinafine to its primary metabolite, desmethylterbinafine. This reaction represents a critical juncture in the biotransformation of the parent drug and is the initial step in a pathway that can lead to the formation of a reactive aldehyde, 6,6-dimethyl-2-hepten-4-ynal (TBF-A), which has been implicated in rare cases of idiosyncratic hepatotoxicity.[3][4][5] We will dissect the enzymatic basis of this conversion, provide detailed methodologies for its in vitro investigation, and discuss the analytical techniques required for precise quantification, offering a comprehensive resource for researchers in drug metabolism and development.

The Enzymatic Machinery: A Multi-CYP Enterprise

The biotransformation of terbinafine is a complex process involving at least seven cytochrome P450 (CYP) isoenzymes.[6][7] The N-demethylation of terbinafine to this compound, designated as "Pathway 2" in metabolic studies, is not the responsibility of a single enzyme but rather a collaborative effort of several CYP isoforms.[3][5]

Using recombinant human CYPs and inhibition studies with human liver microsomes, researchers have elucidated the relative contributions of these enzymes.[4][6] The primary catalysts for N-demethylation are members of the CYP1A, CYP2C, and CYP3A subfamilies.[6]

Key CYP Isoenzymes in Terbinafine N-Demethylation:

| Isoenzyme | Relative Contribution to N-Demethylation | Supporting Evidence |

| CYP2C9 | Major catalyst | Studies show CYP2C9 is a major contributor to the initial N-demethylation reaction.[4][8] |

| CYP3A4 | Moderate contributor | CYP3A4 provides a significant contribution to the N-demethylation pathway.[4][8] |

| CYP2C19 | Moderate contributor | CYP2C19 is more efficient than CYP3A4 at N-demethylation and is important in forming this major plasma metabolite.[3][9] |

| CYP1A2 | Contributor | Primarily mediates N-demethylation alongside CYP2C9 and CYP2C8.[6][7] |

| CYP2C8 | Contributor | Involved in the N-demethylation process.[6][7] |

| CYP2D6 | Minor contributor | Shows some activity in this pathway.[3] |

This multiplicity of enzymes means that genetic polymorphisms in a single CYP gene are less likely to have a dramatic impact on the overall clearance of terbinafine, suggesting a generally limited potential for drug-drug interactions.[6][7] However, it is crucial to note that terbinafine itself is a potent competitive inhibitor of CYP2D6, which can affect the metabolism of co-administered drugs that are substrates for this enzyme.[6][10][11]

The Biochemical Reaction: Mechanism of N-Demethylation

The conversion of terbinafine to this compound is an oxidative metabolic reaction. The CYP enzyme's active site, containing a heme-iron center, abstracts a hydrogen atom from the N-methyl group of terbinafine. This is followed by an oxygen rebound mechanism, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes, releasing this compound (the secondary amine) and formaldehyde as a byproduct.[3] This initial demethylation is a critical step, as the resulting this compound can undergo further metabolism to form the reactive aldehyde TBF-A.[3][5][12]

In Vitro Investigation: A Self-Validating Protocol

To study the formation of this compound, an in vitro assay using human liver microsomes (HLMs) or recombinant human CYP enzymes (Supersomes™) is the gold standard. HLMs provide a physiologically relevant mix of enzymes, while recombinant systems allow for the precise study of individual CYP isoforms.

The following protocol is a self-validating system. The causality for each step is explained, and necessary controls are included to ensure the trustworthiness of the results.

Detailed Step-by-Step Methodology

A. Reagents and Materials:

-

Terbinafine and this compound analytical standards

-

Pooled Human Liver Microsomes (HLMs)

-

Potassium Phosphate Buffer (100 mM, pH 7.4)

-

NADPH-Regenerating System:

-

Solution A: NADP+ (1 mM), Glucose-6-phosphate (5 mM), MgCl₂ (5 mM) in buffer[7]

-

Solution B: Glucose-6-phosphate dehydrogenase (1 U/mL) in buffer

-

-

Acetonitrile (ice-cold, containing an internal standard if using LC-MS/MS)

-

Microcentrifuge tubes

-

Incubator/shaking water bath set to 37°C

B. Experimental Procedure:

-

Preparation: Thaw the HLMs on ice. Prepare working solutions of terbinafine in buffer. Causality: Thawing on ice preserves enzyme activity.

-

Reaction Setup: In a microcentrifuge tube, combine the following:

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

Human Liver Microsomes (final concentration ~0.5 mg/mL)

-

Terbinafine solution (to achieve desired final concentrations, e.g., 1-100 µM)

-

-

Pre-incubation: Gently mix and pre-incubate the mixture for 5 minutes at 37°C. Causality: This step ensures all components reach the optimal reaction temperature before initiation.

-

Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.[7] Causality: CYP enzymes are NADPH-dependent. A regenerating system provides a sustained supply of the cofactor, ensuring linear reaction kinetics over the incubation period.

-

Incubation: Incubate at 37°C with gentle agitation for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes for time-course experiments).

-

Termination: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. Vortex vigorously. Causality: The organic solvent denatures and precipitates the microsomal proteins, instantly halting all enzymatic activity.

-

Processing: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Sample Collection: Carefully transfer the supernatant to a clean vial for analysis.

C. Essential Controls for a Self-Validating System:

-

Negative Control (No Cofactor): A reaction mixture identical to the above but with buffer added instead of the NADPH-regenerating system. This confirms that metabolite formation is NADPH-dependent and not due to spontaneous degradation.

-

Negative Control (No Enzyme): A reaction mixture with heat-inactivated microsomes or no microsomes at all. This control verifies that the conversion is enzymatic.

-

Substrate Control (No Substrate): A complete reaction mixture without terbinafine to check for any interfering peaks from the matrix during analysis.

Analytical Quantification: HPLC and LC-MS/MS

Accurate quantification of both the depletion of terbinafine and the formation of this compound is essential. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary analytical techniques employed.[13][14]

High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantification. A reversed-phase C18 column is typically used to separate terbinafine and this compound from the biological matrix.[13][15]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS is the preferred method, especially for complex biological samples.[14][16] It allows for the detection of very low concentrations and provides structural confirmation through fragmentation patterns.

Summary of Analytical Parameters:

| Parameter | HPLC-UV Method | UPLC-MS/MS Method |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)[14][17] | UPLC BEH C18 (e.g., 50 x 2.1 mm, 1.7 µm)[18] |

| Mobile Phase | Acetonitrile and an aqueous buffer (e.g., 0.020 M orthophosphoric acid with 0.012 M triethylamine), often in a 50:50 v/v ratio.[13] | Acetonitrile and an aqueous buffer (e.g., 8.0 mM ammonium formate, pH 3.5), often in an 85:15 v/v ratio.[18] |

| Detection | UV at 224 nm[13] or 254 nm[14] | Tandem Mass Spectrometry (MS/MS) with Electrospray Ionization (ESI) in positive mode.[16][18] |

| Ion Transitions | Not Applicable | Terbinafine: m/z 292.2 → 141.1; Terbinafine-d7 (IS): m/z 299.1 → 148.2[18] |

| Quantification Limit | ~2 ng/mL in plasma[13] | ~1 ng/mL in plasma[18] |

Pharmacological Significance and Conclusion

The N-demethylation of terbinafine to this compound is a metabolically significant event. This compound is a major metabolite found in plasma, with a plasma profile similar to that of the parent drug.[5][19] This pathway is a primary contributor to the overall clearance of terbinafine. Furthermore, this initial demethylation is a prerequisite for a subsequent N-dealkylation step that generates the potentially toxic aldehyde, TBF-A.[3][5] Therefore, understanding the kinetics and the enzymes involved in this compound formation is fundamental to assessing the complete safety and efficacy profile of terbinafine.

This guide has provided a detailed overview of the enzymatic conversion of terbinafine to this compound. By understanding the key CYP450 enzymes involved, employing robust and self-validating in vitro protocols, and utilizing sensitive analytical methodologies, researchers can accurately characterize this critical metabolic pathway. This knowledge is essential for advancing our understanding of drug metabolism, predicting potential liabilities, and ensuring the safe development of future therapeutics.

References

-

Barnette, D. A., Davis, M. A., Flynn, N., Pidugu, A. S., Swamidass, S. J., & Miller, G. P. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1053–1064. Available from: [Link]

-

Vickers, A. E., Sinclair, J., Zollinger, M., Heitz, F., Glänzel, U., & Fischer, V. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029–1038. Available from: [Link]

-

Vickers, A. E., Sinclair, J., Zollinger, M., Heitz, F., Glänzel, U., Fischer, V., & Baldeck, J. P. (1999). Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. Available from: [Link]

-

Barnette, D. A., Davis, M. A., Flynn, N., Pidugu, A. S., Swamidass, S. J., & Miller, G. P. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Biochemical Pharmacology, 168, 296-306. Available from: [Link]

-

Barnette, D. A., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2018). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. Biochemical Pharmacology. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1549008, Terbinafine. Available from: [Link].

-

Denouël, J., Keller, H. P., Schaub, P., Delaborde, C., & Humbert, H. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Applications, 663(2), 353–359. Available from: [Link]

-

Dang, N. L., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Biochemical pharmacology, 163, 459–470. Available from: [Link]

-

Barnette, D. A., Davis, M. A., Flynn, N., Pidugu, A. S., Swamidass, S. J., & Miller, G. P. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical research in toxicology, 32(6), 1053–1064. Available from: [Link]

-

Barnette, D. A., Davis, M. A., Flynn, N., et al. (2019). Relative P450 involvement in N-dealkylation pathways of terbinafine. ResearchGate. Available from: [Link]

-

The Norwegian Porphyria Centre (NAPOS). (n.d.). D01BA02 - Terbinafine. Acute Porphyria Drugs. Available from: [Link]

-

Barnette, D. A., Davis, M. A., Flynn, N., Pidugu, A. S., Swamidass, S. J., & Miller, G. P. (2019). Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation. Biochemical Pharmacology, 168, 296-306. Available from: [Link]

-

Shah, S. A., Rathod, I. S., Suhagia, B. N., & Savale, S. S. (2016). Determination of terbinafine in human plasma using UPLC‐MS/MS: Application to a bioequivalence study in healthy subjects. Journal of Pharmaceutical and Biomedical Analysis, 128, 237-243. Available from: [Link]

-

Basavaiah, K., & Rajendraprasad, N. (2012). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Bioanalysis & Biomedicine, 4(5), 68-75. Available from: [Link]

-

Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2008). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 20(1), 551-554. Available from: [Link]

-

Hirano, M., et al. (2018). Variation in the inhibitory potency of terbinafine among genetic variants of CYP2D6. Xenobiotica, 48(11), 1126-1132. Available from: [Link]

-

Brignol, N., Bakhtiar, R., Dou, L., Majumdar, T., & Tse, F. L. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid communications in mass spectrometry, 14(3), 141–149. Available from: [Link]

-

Ghannoum, M. A., & Isham, N. (2014). Terbinafine. ResearchGate. Available from: [Link]

-

Patel, M. B., et al. (2012). Separation and determination of terbinafine and its four impurities of similar structure using simple RP-HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 59, 133-139. Available from: [Link]

-

Kumar, A., et al. (2014). Forced degradation study of Terbinafine HCl by HPLC with PDA detector. Asian Journal of Research in Chemistry, 7(5), 485-490. Available from: [Link]

-

Real Life Pharmacology. (2024). Terbinafine Pharmacology. YouTube. Available from: [Link]

-

Duggina, A., & Brizbi, A. (2023). Terbinafine. In StatPearls. StatPearls Publishing. Available from: [Link]

-

Arora, D., et al. (2021). Development and Validation of Analytical Method for Estimation of Terbinafine by Using UV Spectroscopy. International Journal of Pharmaceutical and Phytopharmacological Research, 22(2). Available from: [Link]

-

Li, H., et al. (2018). Determination of Terbinafine and its Main Metabolite in Rat Plasma by UPLC-MS/MS: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, 56(6), 518-524. Available from: [Link]

-

Humbert, H., et al. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Skin Pharmacology and Physiology, 8(6), 314-322. Available from: [Link]

-

Reddy, B. K., & Kumar, P. R. (2023). Stability indicating RP-HPLC method development and validation of Terbinafine in pure and pharmaceutical formulation. World Journal of Advanced Research and Reviews, 18(3), 264-270. Available from: [Link]

-

Flynn, N. (n.d.). S1 SUPPORTING INFORMATION CYP2C19 and 3A4 dominate metabolic clearance and bioactivation of terbinafine based. Core.ac.uk. Available from: [Link]

-

Sachdeva, A., et al. (2019). Quantitative investigation of terbinafine hydrochloride absorption into a living skin equivalent model by MALDI-MSI. Sheffield Hallam University Research Archive. Available from: [Link]

-

ClinPGx. (n.d.). Drugs@FDA: Drug Product Lamisil (terbinafine hydrochloride), NDA020539, Novartis Pharmaceuticals Corporation. Available from: [Link]

-

Dr.Oracle. (n.d.). What is the mechanism of action (MOA) of Terbinafine? Available from: [Link]

Sources

- 1. Terbinafine | C21H25N | CID 1549008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. researchgate.net [researchgate.net]

- 9. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

- 16. Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

The Toxicological Tightrope: A Technical Guide to the Formation and Relevance of Desmethylterbinafine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terbinafine, a widely prescribed antifungal agent, is generally considered safe and effective. However, rare instances of idiosyncratic drug-induced liver injury (DILI) have been reported, prompting a deeper investigation into its metabolic pathways and the potential toxicity of its metabolites. This technical guide provides a comprehensive exploration of the formation of desmethylterbinafine, a primary metabolite of terbinafine, and its critical role in the bioactivation cascade leading to potential hepatotoxicity. While this compound itself may not be the ultimate toxicant, its formation is a pivotal step in a toxification pathway, making its study essential for a complete understanding of terbinafine's safety profile. This guide will delve into the enzymatic processes governing its formation, its subsequent metabolic fate, and the regulatory imperative for its toxicological assessment, providing researchers with the foundational knowledge and experimental frameworks to investigate its relevance.

Introduction: Terbinafine and the Specter of Idiosyncratic Liver Injury

Terbinafine is a synthetic allylamine antifungal that effectively treats dermatophyte infections of the skin and nails by inhibiting fungal squalene epoxidase.[1] Despite its widespread use and favorable safety profile, terbinafine has been associated with rare but potentially severe hepatotoxicity, with an estimated incidence of 1 in 50,000 to 120,000 prescriptions.[1] The clinical presentation of terbinafine-induced liver injury is variable, often manifesting as a cholestatic or mixed hepatocellular-cholestatic pattern, typically arising within the first six weeks of therapy.[1][2]

The idiosyncratic nature of this adverse drug reaction suggests a complex interplay of metabolic and immunological factors.[3] Research has increasingly focused on the role of reactive metabolites in initiating the cascade of events leading to liver damage.[4][5] This has brought the metabolic pathways of terbinafine under intense scrutiny, with a particular focus on metabolites that could be precursors to reactive species.

The Metabolic Journey of Terbinafine: The Genesis of this compound

Terbinafine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system.[6][7] One of the major initial metabolic pathways is N-demethylation, which leads to the formation of this compound.[6][8]

The Enzymatic Machinery: Cytochrome P450 Isoforms at the Helm

Multiple CYP isoforms are involved in the metabolism of terbinafine, contributing to its low potential for drug-drug interactions.[6] However, specific enzymes play a predominant role in the N-demethylation to this compound. Studies utilizing human liver microsomes and recombinant CYP enzymes have identified CYP2C9, CYP1A2, and CYP2C8 as the primary catalysts for this reaction.[6][7] More recent and detailed kinetic analyses have further highlighted the significant contributions of CYP2C9 and CYP3A4 to the overall metabolic clearance and bioactivation of terbinafine, with CYP2C9 showing particular efficiency in N-demethylation.[9][10] The involvement of multiple enzymes underscores the complexity of terbinafine metabolism and suggests that genetic polymorphisms in these CYP genes could contribute to inter-individual variability in metabolite formation and, potentially, susceptibility to toxicity.

dot

Caption: Metabolic activation of terbinafine to a reactive aldehyde.

The Toxicological Crossroads: this compound as a Precursor to a Reactive Aldehyde

While this compound itself has not been demonstrated to be intrinsically toxic, its formation is a critical antecedent to a toxification pathway. The primary toxicological concern arises from its subsequent metabolism to a reactive and potentially harmful molecule.

Bioactivation to 6,6-dimethyl-2-hepten-4-ynal (TBF-A)

This compound can undergo further metabolism to form the highly reactive α,β-unsaturated aldehyde, 6,6-dimethyl-2-hepten-4-ynal, commonly referred to as TBF-A.[8][11] This bioactivation step is also catalyzed by CYP enzymes, with studies pointing to the involvement of CYP3A4 and CYP2C9 .[9] TBF-A is an electrophilic species capable of covalently binding to cellular macromolecules, including proteins.[12] This adduction can lead to cellular dysfunction, oxidative stress, and the formation of neoantigens that may trigger an immune response, providing a plausible mechanism for the observed idiosyncratic hepatotoxicity.[2][3]

The formation of TBF-A from this compound is a less efficient metabolic step compared to the initial N-demethylation of terbinafine.[13][14] However, the accumulation of this compound in plasma during therapeutic dosing suggests that it can serve as a significant reservoir for the continuous generation of TBF-A.[8][15]

Regulatory Imperative and the MIST Guidelines

The potential for metabolites to contribute to drug toxicity has led to the establishment of regulatory guidelines for their safety assessment. The U.S. Food and Drug Administration's (FDA) "Metabolites in Safety Testing" (MIST) guidance provides a framework for when and how to evaluate the nonclinical toxicity of drug metabolites.[6]

According to the MIST guidance, metabolites that are present at concentrations greater than 10% of the total drug-related exposure in humans and are found at disproportionately higher levels in humans compared to preclinical toxicology species warrant a dedicated safety assessment.[6] Given that this compound is a major metabolite of terbinafine, understanding its exposure levels in both humans and preclinical species is crucial for a comprehensive safety evaluation. If human exposure to this compound is significantly higher than in the animal species used for toxicity testing, further nonclinical studies on this compound may be warranted to ensure its safety is adequately covered.

Experimental Frameworks for Assessing the Toxicological Relevance of this compound

A thorough investigation into the toxicological relevance of this compound requires a multi-pronged experimental approach, encompassing both in vitro and in vivo models. The primary objectives of these studies are to characterize the formation of this compound, its subsequent bioactivation to TBF-A, and the potential for these processes to induce cellular toxicity.

In Vitro Approaches: A Mechanistic Deep Dive

In vitro systems are invaluable for dissecting the molecular mechanisms underlying metabolite formation and toxicity.

5.1.1. Characterization of this compound Formation and Bioactivation

-

Objective: To identify the CYP enzymes responsible for this compound formation and its subsequent conversion to TBF-A, and to determine the kinetics of these reactions.

-

Methodology:

-

Incubation with Human Liver Microsomes (HLMs): Incubate terbinafine and this compound separately with pooled HLMs in the presence of an NADPH-regenerating system.

-

Recombinant CYP Enzyme Screening: Incubate terbinafine and this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C8, 2C9, 2C19, 3A4) to identify the specific isoforms involved in each metabolic step.

-

Enzyme Kinetics: Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of this compound from terbinafine and TBF-A from this compound using both HLMs and the relevant recombinant CYP enzymes.

-

Metabolite Identification and Quantification: Utilize validated bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of terbinafine, this compound, and trapping of the reactive TBF-A (e.g., as a glutathione conjugate).[16][17][18]

-

dot

Caption: Workflow for in vitro assessment of this compound.

5.1.2. Cytotoxicity Assessment in Hepatic Cell Lines

-

Objective: To evaluate the potential of this compound, in comparison to terbinafine, to induce cytotoxicity in a relevant cell-based model.

-

Methodology:

-

Cell Culture: Utilize a human hepatocyte cell line, such as HepG2, which is a well-established model for in vitro toxicity screening.[19][20]

-

Compound Exposure: Treat HepG2 cells with a range of concentrations of terbinafine and this compound for various time points (e.g., 24, 48, 72 hours).

-

Cell Viability Assays:

-

MTT Assay: Measures mitochondrial reductase activity, an indicator of cell viability.

-

LDH Release Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.

-

-

Apoptosis Assays:

-

Caspase-3/7 Activity Assay: Measures the activity of executioner caspases, key mediators of apoptosis.

-

-

Oxidative Stress Assays:

-

Reactive Oxygen Species (ROS) Assay: Measures the intracellular production of ROS, a common mechanism of drug-induced toxicity.

-

-

Data Presentation: Comparative Cytotoxicity of Terbinafine and this compound in HepG2 Cells (Hypothetical Data)

| Compound | Concentration (µM) | Cell Viability (%) (MTT Assay, 48h) | LDH Release (% of Control) (48h) |

| Control | 0 | 100 ± 5 | 100 ± 8 |

| Terbinafine | 10 | 95 ± 6 | 105 ± 10 |

| 50 | 85 ± 8 | 120 ± 12 | |

| 100 | 70 ± 7 | 150 ± 15 | |

| This compound | 10 | 98 ± 4 | 102 ± 7 |

| 50 | 92 ± 5 | 110 ± 9 | |

| 100 | 88 ± 6 | 115 ± 11 |

This table presents hypothetical data for illustrative purposes. Actual results would need to be generated through experimentation.

In Vivo Models: Bridging the Gap to Clinical Relevance

While in vitro studies provide valuable mechanistic insights, in vivo models are essential for understanding the integrated physiological and toxicological effects of this compound formation in a whole organism.

-

Objective: To assess the potential for terbinafine to induce hepatotoxicity in an animal model and to correlate this with the plasma and liver concentrations of terbinafine and this compound.

-

Methodology:

-

Animal Model Selection: Rodent models, such as rats or mice, are commonly used for preclinical toxicology studies.

-

Dosing Regimen: Administer terbinafine orally to the animals at various dose levels for a defined period (e.g., 28 days).

-

Clinical Monitoring: Regularly monitor the animals for clinical signs of toxicity.

-

Clinical Pathology: Collect blood samples at multiple time points to assess liver function markers (e.g., ALT, AST, ALP, bilirubin).

-

Pharmacokinetic Analysis: Determine the plasma concentrations of terbinafine and this compound to establish exposure levels.

-

Histopathology: At the end of the study, collect liver tissues for histopathological examination to identify any signs of liver damage.

-

Conclusion: A Nuanced Perspective on this compound's Toxicological Role